molecular formula C21H14ClN5O3S2 B414438 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE

Cat. No.: B414438
M. Wt: 484g/mol
InChI Key: QONQHVSNLFKJGV-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is a complex organic compound that features a benzothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide typically involves multiple steps. The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding the benzothiadiazole structure

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could regenerate the original diamine structure.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can affect various biological pathways and molecular targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in advanced materials and pharmaceuticals.

Properties

Molecular Formula

C21H14ClN5O3S2

Molecular Weight

484g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide

InChI

InChI=1S/C21H14ClN5O3S2/c22-14-6-9-17(27-32(29,30)19-3-1-2-18-20(19)26-31-25-18)16(12-14)21(28)24-15-7-4-13(5-8-15)10-11-23/h1-9,12,27H,10H2,(H,24,28)

InChI Key

QONQHVSNLFKJGV-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N

Origin of Product

United States

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